molecular formula C20H24N4O4 B2584572 Ethyl 4-[({[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate CAS No. 1031961-94-0

Ethyl 4-[({[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate

Cat. No. B2584572
CAS RN: 1031961-94-0
M. Wt: 384.436
InChI Key: GZCCSNVHROYBIG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is a basic structure in DNA and RNA and is crucial in the field of medicinal chemistry . Pyrrolidine is a saturated five-membered ring with one nitrogen atom, which is widely used in drug discovery .


Synthesis Analysis

While specific synthesis methods for this compound are not available, a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Heterocycles in Asymmetric Synthesis

Heterocyclic compounds, including those with pyrrolidine and piperidine structures, are crucial in the construction of chiral building blocks for enantioselective alkaloid synthesis. These processes involve asymmetric intramolecular Michael reactions, showcasing the importance of such compounds in synthesizing complex organic molecules with specific optical properties (Hirai et al., 1992).

Herbicidal Activity

Synthetic modifications of pyrimidinyl benzoate derivatives have been explored for their herbicidal activity against specific weeds in agricultural settings. For example, the development of novel herbicides like KIH-6127, which shows effectiveness against barnyard grass in paddy rice, underscores the potential agricultural applications of these compounds (Tamaru et al., 1997).

Synthesis of Heterocyclic Systems

Compounds with pyrimidin-4-yl structures have been utilized as reagents in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These processes highlight the versatility of such compounds in organic chemistry and their potential for creating new molecules with unique properties (Selič et al., 1997).

Supramolecular Structures

Research into the hydrogen-bonded supramolecular structures of substituted pyrazolylbenzoates, including those with pyrrolidin-1-yl and pyrimidin-4-yl groups, can provide insights into the design of materials with novel properties. These studies contribute to the understanding of molecular interactions and the development of advanced materials (Portilla et al., 2007).

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known activities of pyrimidine and pyrrolidine derivatives . Further studies could also focus on the synthesis and characterization of similar compounds.

properties

IUPAC Name

ethyl 4-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-27-19(26)15-6-8-16(9-7-15)22-17(25)13-28-18-12-14(2)21-20(23-18)24-10-4-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCCSNVHROYBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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